5,6,8-Tribromoquinoline 5,6,8-Tribromoquinoline
Brand Name: Vulcanchem
CAS No.: 81278-87-7
VCID: VC8296645
InChI: InChI=1S/C9H4Br3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H
SMILES: C1=CC2=C(C(=CC(=C2Br)Br)Br)N=C1
Molecular Formula: C9H4Br3N
Molecular Weight: 365.85 g/mol

5,6,8-Tribromoquinoline

CAS No.: 81278-87-7

Cat. No.: VC8296645

Molecular Formula: C9H4Br3N

Molecular Weight: 365.85 g/mol

* For research use only. Not for human or veterinary use.

5,6,8-Tribromoquinoline - 81278-87-7

Specification

CAS No. 81278-87-7
Molecular Formula C9H4Br3N
Molecular Weight 365.85 g/mol
IUPAC Name 5,6,8-tribromoquinoline
Standard InChI InChI=1S/C9H4Br3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H
Standard InChI Key BKJXDVGLRUGMPO-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=CC(=C2Br)Br)Br)N=C1
Canonical SMILES C1=CC2=C(C(=CC(=C2Br)Br)Br)N=C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 5,6,8-tribromoquinoline is C9H4Br3N\text{C}_9\text{H}_4\text{Br}_3\text{N}, with a molar mass of 409.85 g/mol. X-ray crystallographic analyses of analogous bromoquinolines reveal planar aromatic systems where bromine atoms induce significant electronic effects. The 5,6,8-substitution pattern creates distinct regions of electron density, facilitating regioselective functionalization at the C3 and C7 positions .

Physicochemical Parameters

Key properties derived from experimental and computational studies include:

PropertyValueSource
Density2.1–2.3 g/cm³ (estimated)
Melting Point178–182°C (decomposes)
Boiling Point390–410°C (extrapolated)
SolubilityInsoluble in H₂O; soluble in CHCl₃, DCM

The elevated density and thermal stability arise from bromine’s high atomic mass and strong intermolecular halogen bonding . Comparative analysis with 5,8-dibromoquinoline (density: 1.9 g/cm³) highlights the impact of additional bromination on molecular packing .

Synthetic Methodologies

NBS-Mediated Tandem Bromination/Dehydrogenation

Yang et al. (2023) developed a scalable protocol for synthesizing 5,6,8-tribromoquinoline from 1,2,3,4-tetrahydroquinoline precursors :

Reaction Conditions:

  • Substrate: 1,2,3,4-Tetrahydroquinoline derivatives

  • Reagent: N-Bromosuccinimide (5.0 equivalents)

  • Solvent: Chloroform (CHCl₃)

  • Temperature: Room temperature (25°C)

  • Reaction Time: 2–4 hours

Mechanistic Insights:

  • Electrophilic Bromination: NBS initially brominates the electron-rich aromatic ring at the 6- and 8-positions .

  • Quaternary Ammonium Formation: The amine group reacts with NBS to form a transient ammonium intermediate.

  • Dehydrogenation: Succinimide anion abstracts hydrogen, generating a nitrogen-centered radical that rearranges to yield the aromatic quinoline core .

Optimization Data:

NBS Equiv.SolventYield (%)
2.0CHCl₃85 (di-bromo)
5.0CHCl₃78
3.0DCM63

The batchwise addition of NBS proved critical for suppressing exothermic side reactions and improving yields to 78% .

Functionalization and Downstream Applications

Cross-Coupling Reactions

The C-Br bonds in 5,6,8-tribromoquinoline undergo regioselective metal-catalyzed couplings:

Sonogashira Coupling:

  • Site Selectivity: C6-Br exhibits highest reactivity due to reduced steric hindrance .

  • Conditions: Pd(PPh₃)₄, CuI, PPh₃, Et₃N, 80°C

  • Application: Synthesis of alkynyl-quinoline hybrids for optoelectronic materials.

Suzuki-Miyaura Coupling:

  • Scope: Aryl/heteroaryl boronic acids at C5 or C8 positions.

  • Yield Range: 65–89% for biaryl products .

Future Research Directions

  • Catalytic Asymmetric Functionalization: Developing enantioselective couplings to access chiral quinoline pharmaceuticals.

  • Biological Profiling: Systematic evaluation of 5,6,8-tribromoquinoline’s cytotoxicity and target engagement.

  • Materials Science: Exploring use as a ligand in phosphorescent OLEDs or covalent organic frameworks (COFs).

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